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Compound of Interest

Compound Name: 6-Nitro-benzooxazole-2-thiol

Cat. No.: B081354 Get Quote

For researchers, scientists, and drug development professionals, unambiguous confirmation of

a synthesized molecule's structure is a critical step in ensuring data integrity and advancing

research. This guide provides a comparative overview of key analytical techniques for

confirming the molecular structure of 6-Nitro-benzooxazole-2-thiol (CAS No: 14541-93-6).[1]

[2][3][4]

The target compound, with a molecular formula of C₇H₄N₂O₃S and a molecular weight of

196.18 g/mol , is known to exist in a tautomeric equilibrium between its thiol and thione forms.

[1][2][5] The thione form, 6-nitro-1,3-benzoxazole-2(3H)-thione, is often the predominant

tautomer.[5] This guide presents experimental data and protocols to distinguish and confirm the

correct structure.

A common and established method for its synthesis involves the reaction of 2-Amino-5-

nitrophenol with potassium ethylxanthate in pyridine.[5] The mixture is heated, leading to

cyclization, and the final product is precipitated through acidification.[1][5]

Comparison of Analytical Techniques
A multi-technique approach is recommended for unequivocal structure elucidation. The

performance and application of the most relevant analytical methods are summarized below.
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Technique Purpose
Sample
Requirements

Advantages Disadvantages

NMR

Spectroscopy

Determines the

carbon-hydrogen

framework and

connectivity.

Provides insights

into tautomeric

forms.

5-10 mg

dissolved in a

deuterated

solvent (e.g.,

DMSO-d₆).

Provides detailed

structural

information,

including atom

connectivity and

electronic

environment.

Requires

relatively pure

sample;

sensitivity can be

an issue for low-

concentration

samples.

Mass

Spectrometry

(MS)

Confirms

molecular weight

and provides

structural clues

through

fragmentation

patterns.

<1 mg, solid or in

solution.

High sensitivity,

requires very

small sample

amount, confirms

molecular

formula.[5]

Isomers may not

be

distinguishable;

provides limited

connectivity

information on its

own.

FTIR

Spectroscopy

Identifies

functional groups

present in the

molecule (e.g.,

N-H, C=S, NO₂).

<1 mg, solid (as

KBr pellet) or in

solution.

Fast, non-

destructive,

excellent for

identifying key

functional groups

and confirming

tautomeric form.

Complex spectra

can be difficult to

interpret fully; not

ideal for

determining

overall

connectivity.

X-ray

Crystallography

Provides the

definitive 3D

molecular

structure,

including bond

lengths and

angles.

High-quality

single crystal

(typically >0.1

mm).[6]

Unambiguous

determination of

structure and

stereochemistry.

[6]

Growing suitable

crystals can be

challenging and

time-consuming;

not applicable to

non-crystalline

materials.

**Data Presentation and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the precise molecular architecture.

Predicted chemical shifts for 6-Nitro-benzooxazole-2-thiol, primarily in its thione form, are

presented below.

Nucleus
Predicted Chemical Shift
(δ, ppm)

Notes

¹H (Aromatic) 7.0 - 8.5

Three distinct signals are

expected for the protons on

the benzene ring, influenced

by the electron-withdrawing

nitro group.[5]

¹H (N-H) >10

A broad singlet, characteristic

of the N-H proton in the thione

tautomer.[5]

¹³C (Aromatic) 110 - 155

Signals corresponding to the

six carbons of the benzene

ring.[5]

¹³C (C=S) ~175 - 185
The thione carbon is expected

to be significantly downfield.[5]

¹³C (C-O) ~150 - 160

The carbon atom within the

oxazole ring adjacent to the

oxygen.[5]

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For this compound, electrospray

ionization (ESI) is a common technique.
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Ion Expected m/z Notes

[M+H]⁺ 197.18

The protonated molecular ion,

which has been confirmed in

experimental data, validates

the molecular weight of 196.18

g/mol .[1][5]

[M]⁺ 196.18

The molecular ion may also be

observed depending on the

ionization technique used.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is crucial for identifying functional groups and providing evidence for the predominant

thione tautomer.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Notes

N-H Stretch 3240 - 3280

A strong band in this region

supports the presence of the

thione form over the thiol form.

[7]

Aromatic C-H Stretch ~3100
Characteristic of aromatic

compounds.[8]

C=N Stretch ~1630 - 1640

Corresponds to the imine bond

within the benzoxazole ring

system.[8]

NO₂ Stretch 1500-1560 & 1300-1370

Asymmetric and symmetric

stretching vibrations of the

nitro group.

C=S Stretch 1050 - 1250

A band in this region would

further confirm the thione

tautomer.

S-H Stretch ~2550

The absence or significant

weakness of a peak in this

region indicates the compound

exists primarily as the thione

tautomer.[9]

Experimental Protocols
NMR Sample Preparation and Analysis

Weigh approximately 5-10 mg of the synthesized 6-Nitro-benzooxazole-2-thiol.

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean,

dry vial.

Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Process the data (Fourier transform, phase correction, and baseline correction) and integrate

the signals.

Compare the resulting chemical shifts and coupling constants with the expected values.

Mass Spectrometry Sample Preparation and Analysis
(ESI-MS)

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol

or acetonitrile.

Infuse the sample solution directly into the electrospray ionization source of the mass

spectrometer.

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Confirm that the observed m/z value matches the calculated value for the protonated

molecule.

FTIR Sample Preparation and Analysis (KBr Pellet)
Grind a small amount (<1 mg) of the dry sample with ~100 mg of dry potassium bromide

(KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

Place the powder in a pellet-forming die and press under high pressure to form a transparent

or translucent pellet.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups.

Single-Crystal X-ray Diffraction
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Crystallization: Grow single crystals of the compound. A common method is slow evaporation

of a saturated solution.[10][11] Dissolve the compound in a suitable solvent (e.g., ethanol,

chloroform) and allow the solvent to evaporate slowly over several days in a loosely covered

vial.[11]

Crystal Selection: Select a high-quality single crystal (clear, well-defined faces, size >0.1

mm) under a microscope.[6][11]

Data Collection: Mount the crystal on a diffractometer. Expose the crystal to a

monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[11]

Structure Solution and Refinement: Process the diffraction data to determine the unit cell

dimensions and space group.[6] Solve the crystal structure using direct methods or

Patterson methods to generate an initial electron density map. Refine the atomic positions

and thermal parameters to obtain the final, detailed 3D structure.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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